3-(Methylsulfanyl)azepane
Description
3-(Methylsulfanyl)azepane (CAS 1423031-54-2) is a seven-membered azepane ring substituted with a methylsulfanyl (-S-CH₃) group at the 3-position. Its molecular formula is C₇H₁₅NS, and it has a molecular weight of 145.27 g/mol (calculated). The compound is commercially available, with eight suppliers listed globally .
Properties
IUPAC Name |
3-methylsulfanylazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NS/c1-9-7-4-2-3-5-8-6-7/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXHJJIKSFFOEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)azepane typically involves the cyclization of linear precursors followed by functional group modifications. One common method is the ring-closing metathesis of a suitable diene precursor, followed by reduction to yield the azepane ring. Another approach involves the Beckmann rearrangement of functionalized piperidones to form the azepane structure .
Industrial Production Methods
Industrial production of this compound may involve multistep synthesis starting from readily available starting materials. The process often includes steps such as cyclization, functional group protection and deprotection, and purification to achieve the desired product with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfanyl)azepane can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form saturated derivatives.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated azepane derivatives.
Substitution: N-alkyl or N-acyl azepane derivatives.
Scientific Research Applications
3-(Methylsulfanyl)azepane has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor or modulator of specific biological pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methylsulfanyl)azepane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, affecting various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Azepane Derivatives
Alkylsulfanyl-Substituted Azepanes
3-(Ethylsulfanyl)azepane (CAS 1311316-56-9)
- Molecular Formula : C₈H₁₇NS
- Molecular Weight : 159.29 g/mol
- Key Difference : Replacement of the methyl group with an ethyl (-CH₂CH₃) chain increases hydrophobicity and molecular weight. This substitution may influence binding affinity in receptor-ligand interactions, though specific data are unavailable.
General Trends:
- Boiling Point/Solubility : Alkylsulfanyl substituents enhance lipophilicity compared to unsubstituted azepane. Methyl and ethyl groups exhibit similar electronic effects but differ in steric bulk.
Aryl-Substituted Azepanes
2-(3-Methoxyphenyl)azepane (CAS 383129-37-1)
1-(Pyridin-3-yl)azepane
Sulfonamide Derivatives
3-(Azepane-1-sulfonyl)-4-methyl-phenylamine (CAS 326918-48-3)
Cannabimimetic Azepanes
(N-Methylazepan-3-yl)-3-(1-naphthoyl)indole
- Relevance: Identified in synthetic cannabinoids, this compound highlights the azepane ring's role in mimicking THC’s psychotropic effects .
- Contrast : The naphthoylindole substituent introduces a bulky aromatic system, diverging sharply from the simpler sulfanyl group in this compound.
Data Tables
Table 1. Structural and Physicochemical Comparison
Biological Activity
3-(Methylsulfanyl)azepane, a compound characterized by the presence of a methylsulfanyl group, has garnered attention in recent years for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
This compound is an azepane derivative, which is a seven-membered saturated heterocyclic compound. The methylsulfanyl group (–S-CH₃) significantly influences its chemical reactivity and biological activity. The molecular formula is C₇H₁₃S, with a molecular weight of approximately 129.25 g/mol.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in antimicrobial and antiviral domains. The presence of the methylsulfanyl group enhances its interaction with biological targets, potentially leading to increased efficacy against various pathogens.
Antimicrobial Activity
Studies have shown that this compound possesses notable antimicrobial properties. It has been tested against several bacterial strains and fungi, demonstrating varying degrees of effectiveness.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially in light of rising antibiotic resistance.
Antiviral Properties
In addition to its antimicrobial effects, this compound has been investigated for antiviral activity. Preliminary studies indicate that it may inhibit viral replication through interference with viral entry or replication processes.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that the methylsulfanyl group plays a crucial role in enhancing the compound's lipophilicity, facilitating better cell membrane penetration and interaction with intracellular targets.
Case Studies and Research Findings
-
Antimicrobial Efficacy Study :
A study conducted on the antimicrobial efficacy of various azepane derivatives included this compound. The results showed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into structure-activity relationships to optimize its antimicrobial properties . -
Antiviral Activity Research :
A separate investigation focused on the antiviral potential of azepane derivatives, including this compound, against common viral pathogens. The findings indicated that this compound could inhibit viral replication significantly, suggesting a mechanism akin to established antiviral drugs .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound exhibits low cytotoxicity in mammalian cell lines at therapeutic concentrations. In vivo studies are necessary to further evaluate its safety profile and potential side effects.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
